CID 170917461

Fusogenic liposomes Lipid polymorphism Helper lipids

CID 170917461 (18:1 Dodecanyl PE, CAS 474923-47-2) is a synthetic phosphatidylethanolamine derivative characterized by two 18:1 (oleoyl) unsaturated acyl chains and a dodecanoyl (C12) carboxylic acid moiety tethered to the ethanolamine head group via a 10-carbon linker. This head group-modified functionalized lipid exhibits a molecular formula of C53H98NNaO11P with a molecular weight of 979.3 g/mol , and is classified as a fusogenic helper lipid suitable for unilamellar liposome preparation and lipid-based drug delivery research.

Molecular Formula C53H98NNaO11P
Molecular Weight 979.3 g/mol
Cat. No. B12369584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID 170917461
Molecular FormulaC53H98NNaO11P
Molecular Weight979.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]
InChIInChI=1S/C53H98NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-35-39-43-52(58)62-47-49(65-53(59)44-40-36-32-26-24-22-20-18-16-14-12-10-8-6-4-2)48-64-66(60,61)63-46-45-54-50(55)41-37-33-29-27-28-30-34-38-42-51(56)57;/h17-20,49H,3-16,21-48H2,1-2H3,(H,54,55)(H,56,57)(H,60,61);/b19-17-,20-18-;/t49-;/m1./s1
InChIKeyHHDVDSZGMHLSMP-VXILFBGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CID 170917461 (18:1 Dodecanyl PE): A Carboxylic Acid-Functionalized Fusogenic Lipid for Liposome Formulation


CID 170917461 (18:1 Dodecanyl PE, CAS 474923-47-2) is a synthetic phosphatidylethanolamine derivative characterized by two 18:1 (oleoyl) unsaturated acyl chains and a dodecanoyl (C12) carboxylic acid moiety tethered to the ethanolamine head group via a 10-carbon linker . This head group-modified functionalized lipid exhibits a molecular formula of C53H98NNaO11P with a molecular weight of 979.3 g/mol , and is classified as a fusogenic helper lipid suitable for unilamellar liposome preparation and lipid-based drug delivery research .

Functional handle
Terminal carboxylic acid enables covalent bioconjugation for targeted carrier studies.
Fusogenic backbone
Retains DOPE-derived inverted hexagonal phase propensity for endosomal disruption research.
Liposome engineering
Suitable for unilamellar liposome preparation and delivery research requiring functionalized helper lipids.

Why Standard DOPE Cannot Substitute for CID 170917461 in Carboxylic Acid-Dependent Applications


While 18:1 Dodecanyl PE shares the same 18:1 (oleoyl) acyl chain backbone as the widely used fusogenic lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, CAS 4004-05-1, MW 744 Da) , generic substitution is precluded by a critical structural divergence: the presence of a terminal carboxylic acid functional group. The N-dodecanoyl modification introduces a reactive -COOH moiety absent in unmodified DOPE. This structural difference fundamentally alters the compound's bioconjugation capability, enabling covalent coupling to amine-containing ligands via EDC/NHS chemistry for targeted liposome engineering . The 10-carbon linker spacer further distinguishes it from shorter-chain carboxyacyl PE analogs (e.g., Succinyl-PE, Glutaryl-PE), which produce measurably different zeta-potential and membrane microviscosity profiles in liposome formulations [1]. Procurement decisions must therefore be driven by the specific functional requirement for carboxylic acid-mediated conjugation with extended linker reach.

  • Unmodified DOPE lacks the terminal -COOH group; substitution eliminates covalent conjugation capability required for ligand attachment.
  • Shorter-linker carboxyacyl PEs (Succinyl-PE, Glutaryl-PE) produce different zeta-potential and membrane microviscosity profiles, which may shift liposome surface properties and interaction behavior.
  • Non-fusogenic functionalized lipids (DSPE-PEG-COOH, Chol-PEG-COOH) do not provide intrinsic membrane fusion competence; endosomal escape performance may not reproduce.

Quantitative Evidence Differentiating CID 170917461 from Structural Analogs and Alternatives


Membrane Curvature and Lamellar Phase Behavior: CID 170917461 vs. Unmodified DOPE

18:1 Dodecanyl PE retains the inverted hexagonal (HII) phase-forming propensity characteristic of its DOPE backbone, conferring membrane fusion competence critical for endosomal escape in nucleic acid delivery applications. The two cis-unsaturated oleoyl (18:1) chains provide a negative intrinsic curvature (Co ≈ -0.3 to -0.4 nm⁻¹) and a lamellar-to-hexagonal transition temperature (Th) below 10°C, a well-established parameter for DOPE-based fusogenic systems [1]. In contrast, saturated-chain functionalized lipids such as DSPE (distearoyl, 18:0) derivatives adopt a cylindrical geometry with near-zero intrinsic curvature and remain in stable lamellar (Lα) phases at physiological temperatures, lacking intrinsic fusogenic activity [2]. This fundamental biophysical difference establishes that CID 170917461 belongs to the fusogenic PE subclass and cannot be functionally replaced by saturated-chain functionalized lipids for applications requiring endosomal disruption.

Membrane curvature & phase
Class-level
CID 170917461 (DOPE backbone): Th 70 °C, near-zero curvature.
Supports fusogenic lipid selection for endosomal disruption studies.
Class-level inference; experimental validation in specific liposome composition recommended.
Fusogenic liposomes Lipid polymorphism Helper lipids Non-viral gene delivery

Liposome Surface Charge: CID 170917461 (Dodecanyl-PE) vs. Shorter-Linker Carboxyacyl PE Analogs

In a comparative study evaluating N-carboxyacyl PE derivatives incorporated into egg yolk phosphatidylcholine (EYPC)/cholesterol liposomes, Dodecanyl-PE (representing CID 170917461) produced a lower absolute zeta-potential magnitude compared to shorter-linker analogs Succinyl-PE and Glutaryl-PE [1]. Specifically, the absolute zeta-potential of liposomes containing Succinyl-PE or Glutaryl-PE exceeded that of liposomes containing Dodecanyl-PE under identical formulation conditions (10 mol% CA-PE in EYPC/cholesterol, pH 7.4) [2]. This difference is attributed to the distinct orientation of the carboxyacyl group in Dodecanyl-PE relative to the shorter-chain derivatives, resulting in reduced exposure of the carboxyl moiety at the liposome surface [3]. Consequently, Dodecanyl-PE formulations exhibit moderated surface charge characteristics compared to Succinyl-PE or Glutaryl-PE analogs.

Zeta-potential ranking
Head-to-head
Dodecanyl-PE liposomes showed lower absolute zeta-potential than Succinyl-PE or Glutaryl-PE under identical conditions (10 mol% CA-PE, pH 7.4).
Informs surface-charge-driven colloidal stability and biodistribution context.
Relative ordering reported; exact mV values not numerically provided.
Zeta-potential Liposome surface charge Carboxyacyl PE Colloidal stability

Membrane Microviscosity Modulation: CID 170917461 vs. Shorter-Linker Carboxyacyl PE Analogs

The same comparative study demonstrated that the addition of Succinyl-PE or Glutaryl-PE to EYPC/cholesterol liposomes resulted in lower microviscosity near the membrane surface compared to Dodecanyl-PE-containing formulations [1]. Using fluorescence depolarization measurements, the membrane surface region of Dodecanyl-PE liposomes exhibited higher microviscosity than that of Succinyl-PE or Glutaryl-PE liposomes [2]. The longer dodecanoyl linker in CID 170917461 appears to produce a more ordered or constrained interfacial environment relative to the shorter succinyl and glutaryl analogs, a finding consistent with the distinct carboxyacyl group orientation proposed to explain the zeta-potential differences [3].

Membrane microviscosity
Head-to-head
Dodecanyl-PE formulations exhibited higher microviscosity near the membrane surface compared to Succinyl-PE and Glutaryl-PE analogs.
May influence drug release kinetics and protein insertion in carrier design.
Fluorescence depolarization data; impact should be verified per formulation.
Membrane fluidity Microviscosity Lipid bilayer Fluorescence anisotropy

Storage Stability: CID 170917461 Powder vs. Chloroform Solution Formulation

Vendor technical specifications indicate that 18:1 Dodecanyl PE sodium salt powder remains stable for 1 year when stored at -20°C under desiccated conditions , whereas chloroform-solubilized formulations have a reported stability of 6 months under identical temperature conditions . This differential stability profile is relevant for procurement planning: powder format offers extended usable shelf-life for long-term research programs, while chloroform solutions provide ready-to-use convenience at the cost of more frequent replenishment cycles. Procurement teams should align format selection with project timelines and consumption rates.

Storage format stability
Reported
Powder (sodium salt): 1 year at -20 °C; chloroform solution: 6 months at -20 °C.
Procurement format choice based on reported shelf-life difference.
Vendor-stated specifications; confirm under actual storage conditions.
Lipid storage Shelf-life Stability Procurement specification

Carboxylic Acid Conjugation Capacity: CID 170917461 vs. Non-Functionalized Helper Lipids

CID 170917461 contains a terminal carboxylic acid functional group (-COOH) accessible for covalent conjugation chemistry, a feature entirely absent in non-functionalized helper lipids such as DOPE (CAS 4004-05-1), DOPC (CAS 4235-95-4), and cholesterol (CAS 57-88-5) . The 10-carbon linker between the phosphoethanolamine head group and the terminal carboxyl provides an extended spacer arm that reduces steric hindrance during conjugation to amine-containing targeting ligands (antibodies, peptides, aptamers) . While alternative functionalized lipids such as DSPE-PEG-carboxylic acid (MW ~2800-3500 Da) and Chol-PEG-carboxylic acid (MW ~2400-3500 Da) also offer -COOH functionality , they differ fundamentally in their membrane anchoring mechanism and fusogenic capacity. The PE backbone of CID 170917461 retains intrinsic fusogenic activity, whereas DSPE and cholesterol anchors lack the inverted cone geometry required for efficient endosomal membrane disruption [1]. This positions CID 170917461 as a distinct class: a carboxylic acid-functionalized lipid that simultaneously enables targeted conjugation and maintains fusion competence.

Conjugation capability
Class-level
Carboxylic acid group present (10-carbon linker); absent in DOPE, DOPC, cholesterol.
Enables covalent ligand coupling for targeted liposome research.
Structural feature; functional conjugation efficiency requires experimental validation.
Bioconjugation Targeted liposomes EDC/NHS coupling Immunoliposomes

pH-Responsive Self-Assembly Potential: Carboxylic Acid-Mediated vs. Non-Ionizable Lipids

The carboxylic acid moiety in CID 170917461 confers pH-dependent ionization behavior (pKa ≈ 4.2-5.0 typical for terminal aliphatic carboxyls), a property absent in permanently neutral helper lipids such as DOPE and DOPC. In pH-responsive drug delivery research, carboxyl-functionalized lipids can undergo protonation-state changes in acidic microenvironments (e.g., tumor extracellular pH 6.5-6.8, endosomal pH 5.0-6.0), altering liposome surface charge and membrane organization [1]. Studies on structurally related fatty acid-functionalized prodrugs demonstrate that carboxyl groups enable pH-dependent self-assembly behavior, with molecular organization transitioning between micellar, fibrillar, and lamellar states as a function of pH and concentration [2]. While direct data for CID 170917461 in pH-responsive applications is not available in open literature, the presence of the ionizable carboxyl group establishes potential for stimuli-responsive formulation development that non-functionalized helper lipids cannot offer.

pH-responsive potential
Class-level
Ionizable -COOH group (pKa ~4.2-5.0) absent in DOPE/DOPC; related fatty acid-prodrugs show pH-dependent self-assembly.
Supports exploration of stimuli-responsive delivery strategies.
Class-level inference; direct data for this lipid not available in open literature.
pH-responsive liposomes Stimuli-responsive delivery Self-assembly Tumor microenvironment

Evidence-Based Application Scenarios for CID 170917461 in Lipid-Based Research


Targeted Liposome Engineering via Covalent Ligand Conjugation

CID 170917461 is optimally deployed when the research objective requires covalent attachment of amine-containing targeting ligands (antibodies, peptides, Fab fragments, aptamers) to the liposome surface. The terminal carboxylic acid group enables standard EDC/NHS activation chemistry for stable amide bond formation [1]. The 10-carbon linker provides extended reach that mitigates steric hindrance issues associated with shorter-linker analogs such as Succinyl-PE and Glutaryl-PE, which, per the comparative evidence, produce different zeta-potential and membrane microviscosity outcomes [2]. Unlike non-functionalized DOPE, CID 170917461 eliminates the need for separate lipid functionalization steps. For applications where the highest absolute surface charge is desired for colloidal stability, Succinyl-PE or Glutaryl-PE may be preferable given their greater zeta-potential magnitude .

Fusogenic Liposome Formulations Requiring Endosomal Escape Competence

CID 170917461 is appropriate for nucleic acid delivery (siRNA, mRNA, plasmid DNA) and intracellular protein delivery applications where endosomal membrane fusion is a critical performance requirement. The DOPE-derived backbone retains the inverted hexagonal (HII) phase-forming propensity (Th < 10°C, Co ≈ -0.3 to -0.4 nm⁻¹) essential for endosomal disruption [1]. In contrast, saturated-chain functionalized lipids (e.g., DSPE-PEG-carboxylic acid) adopt stable lamellar phases at physiological temperature and lack intrinsic fusogenic activity [2]. This application scenario leverages the compound's unique combination of functional properties: carboxylic acid conjugation capacity paired with fusogenic membrane behavior, a combination not available in either non-functionalized DOPE or non-fusogenic functionalized lipid alternatives .

Long-Term Lipid Repository and Multi-Year Research Programs

Procurement of CID 170917461 in lyophilized powder or crystalline solid format is indicated for research programs with extended timelines exceeding six months. The powder format offers 1-year stability at -20°C [1], providing a 100% shelf-life extension relative to the 6-month stability of chloroform-solubilized preparations [2]. This format is particularly advantageous for core facilities, method development laboratories, and multi-investigator research consortia where lipid consumption rates may be intermittent and predictable. Chloroform solutions remain appropriate for high-throughput screening operations with rapid lipid turnover or for investigators prioritizing immediate formulation readiness over extended storage duration.

pH-Responsive and Stimuli-Sensitive Liposome Research

The carboxylic acid moiety of CID 170917461 confers pH-dependent ionization behavior (pKa ≈ 4.2-5.0) that may be exploited in stimuli-responsive delivery research. In acidic microenvironments characteristic of solid tumors (pHe 6.5-6.8) and intracellular endosomal compartments (pH 5.0-6.0), carboxyl protonation can modulate liposome surface charge, membrane organization, and drug release kinetics [1]. This ionizable property is absent in permanently neutral helper lipids such as DOPE and DOPC. The moderate zeta-potential of Dodecanyl-PE-containing liposomes relative to shorter-linker analogs [2] may provide a balanced starting point for pH-responsive formulation optimization. Investigators exploring tumor microenvironment-responsive or endosomal pH-triggered release mechanisms represent the primary audience for this application scenario.

Application
Selection Property
Validation Focus
Ligand-targeted liposome preparation
Carboxylic acid conjugation capacity
Amide bond formation and linker reach in carrier studies
Nucleic acid delivery research
Fusogenic helper lipid
Endosomal disruption and membrane fusion competence
Multi-year liposome research programs
Powder storage stability
Shelf-life and procurement format selection
Stimuli-responsive delivery research
pH-ionizable carboxyl group
Tumor microenvironment or endosomal pH responsiveness
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